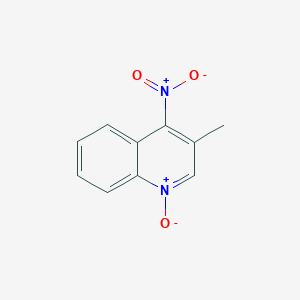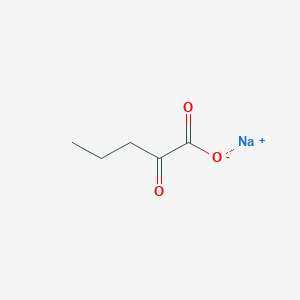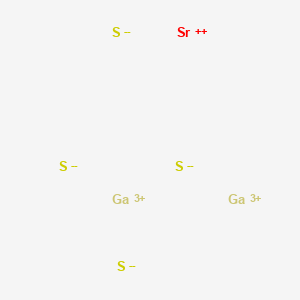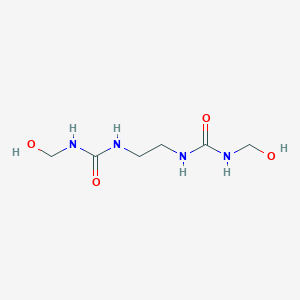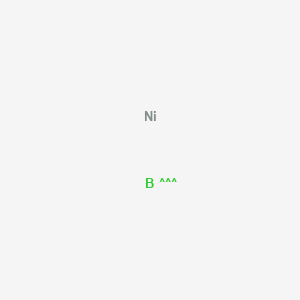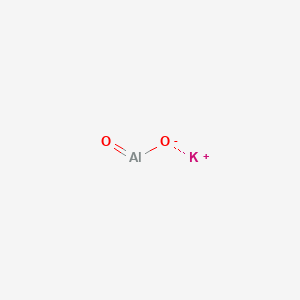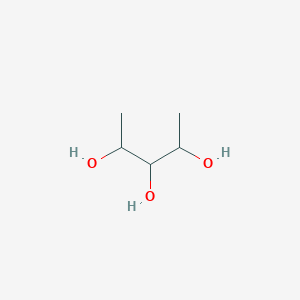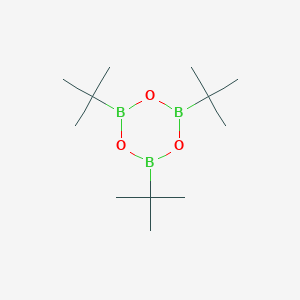
Boroxin, tris(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boroxin, tris(1,1-dimethylethyl)- is a boron-containing compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of boroxin is not fully understood, but it is believed to involve the inhibition of enzymes that play a role in various biological processes. For example, boroxin derivatives have been shown to inhibit the activity of proteasomes, which are involved in protein degradation, and glycosidases, which are involved in carbohydrate metabolism.
Effets Biochimiques Et Physiologiques
Studies have shown that boroxin derivatives can have various biochemical and physiological effects, depending on the specific compound and the target enzyme. For example, boroxin derivatives that inhibit proteasomes have been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of arthritis. Boroxin derivatives that inhibit glycosidases have been shown to reduce blood glucose levels in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using boroxin in lab experiments is its relatively simple synthesis method. Additionally, boroxin derivatives can be easily modified to fine-tune their properties for specific applications. However, one limitation is the potential toxicity of boron-containing compounds, which can limit their use in certain applications.
Orientations Futures
There are several potential future directions for research on boroxin, including:
1. Developing boroxin derivatives with improved selectivity and potency for specific enzyme targets.
2. Studying the potential applications of boroxin in nanotechnology, such as in the synthesis of boron-containing nanoparticles.
3. Investigating the potential use of boroxin derivatives as imaging agents for cancer diagnosis.
4. Exploring the potential applications of boroxin in agriculture, such as in the development of boron-containing fertilizers.
5. Studying the potential use of boroxin derivatives in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, boroxin, tris(1,1-dimethylethyl)- is a boron-containing compound that has potential applications in various fields, including medicinal chemistry, materials science, and catalysis. Its mechanism of action involves the inhibition of enzymes that play a role in various biological processes, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use in certain applications, there are several potential future directions for research on boroxin.
Méthodes De Synthèse
Boroxin, tris(1,1-dimethylethyl)- can be synthesized through the reaction of boric acid with tert-butanol in the presence of a catalyst. The resulting compound is a white crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform.
Applications De Recherche Scientifique
Boroxin has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, boroxin derivatives have been shown to exhibit anticancer, antiviral, and antibacterial activities. In materials science, boroxin has been used as a precursor for the synthesis of boron-containing polymers and ceramics. In catalysis, boroxin has been studied as a catalyst for various organic reactions.
Propriétés
Numéro CAS |
13155-00-5 |
|---|---|
Nom du produit |
Boroxin, tris(1,1-dimethylethyl)- |
Formule moléculaire |
C12H27B3O3 |
Poids moléculaire |
251.8 g/mol |
Nom IUPAC |
2,4,6-tritert-butyl-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C12H27B3O3/c1-10(2,3)13-16-14(11(4,5)6)18-15(17-13)12(7,8)9/h1-9H3 |
Clé InChI |
CCTMXYGSJPAZRS-UHFFFAOYSA-N |
SMILES |
B1(OB(OB(O1)C(C)(C)C)C(C)(C)C)C(C)(C)C |
SMILES canonique |
B1(OB(OB(O1)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



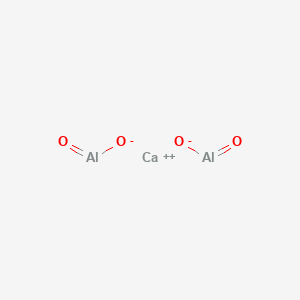
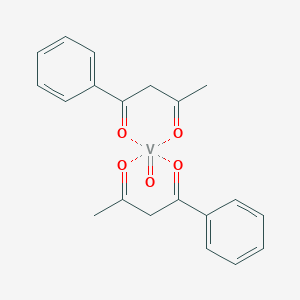
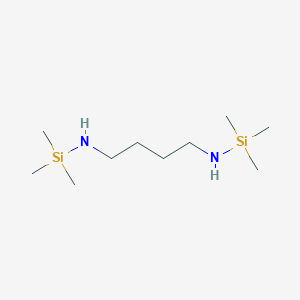
![(8S,9S,10R,13S,14S)-16-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B84927.png)
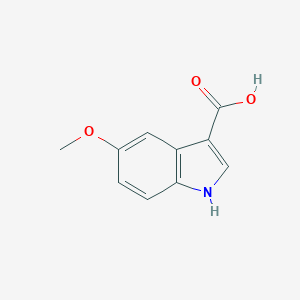
![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)
